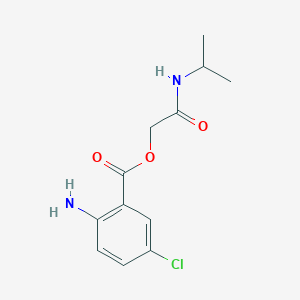
2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate is a chemical compound with the molecular formula C11H15ClN2O3. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of an isopropylamino group, an oxoethyl group, and an amino-chlorobenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate typically involves the reaction of 2-amino-5-chlorobenzoic acid with isopropylamine and an appropriate oxoethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent quality and yield. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups in the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-5-chlorobenzoate: Similar structure but lacks the isopropylamino and oxoethyl groups.
Ethyl 2-amino-4-chlorobenzoate: Similar benzoate structure with different substituents.
Methyl 5-amino-2-chlorobenzoate: Another derivative with a different substitution pattern.
Uniqueness
2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H15ClN2O3 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
[2-oxo-2-(propan-2-ylamino)ethyl] 2-amino-5-chlorobenzoate |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(2)15-11(16)6-18-12(17)9-5-8(13)3-4-10(9)14/h3-5,7H,6,14H2,1-2H3,(H,15,16) |
Clé InChI |
NTMJBRYWYMGNPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)COC(=O)C1=C(C=CC(=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















